

Trihexyl Phosphate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Trihexyl phosphate

Cat. No.: B1293527

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Abstract

Trihexyl phosphate (THP) is an organophosphate ester with significant industrial applications, primarily as a flame retardant and plasticizer. Recent toxicological studies have brought its bioactivity and potential health risks to the forefront of scientific investigation. This technical guide provides an in-depth overview of **trihexyl phosphate**, focusing on its physicochemical properties, toxicological profile, and the molecular mechanisms underlying its biological effects. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development in this area.

Physicochemical Properties

Trihexyl phosphate is a colorless liquid characterized by high thermal stability and low volatility. Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	2528-39-4	[1][2][3][4][5][6]
Molecular Formula	C ₁₈ H ₃₉ O ₄ P	[1][2][4][5][6][7]
Molecular Weight	350.47 g/mol	[1][2][6][7]
Appearance	Colorless Liquid	[1]

Toxicological Profile: Hepatotoxicity

Recent studies have identified the liver as a primary target of **trihexyl phosphate** toxicity. Both in vitro and in vivo experiments have demonstrated that THP can induce significant hepatotoxicity.^[1]

In Vitro Studies

Exposure of human (LO2) and mouse (AML12) hepatocyte cell lines to **trihexyl phosphate** has been shown to trigger cytotoxicity.^[1] A key study identified four primary signaling pathways altered by THP in these cells: endoplasmic reticulum (ER) stress, apoptosis, cell cycle, and glycolysis.^{[1][2][3][4]}

In Vivo Studies

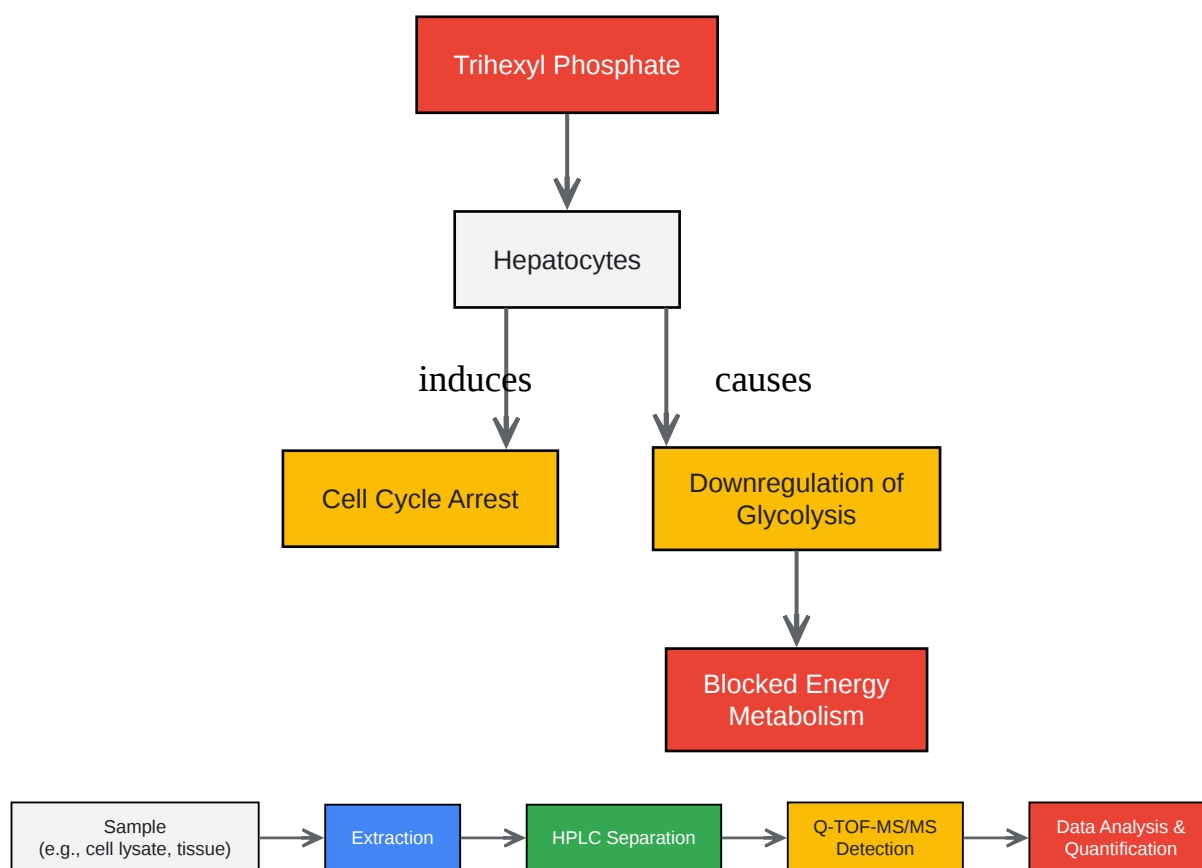
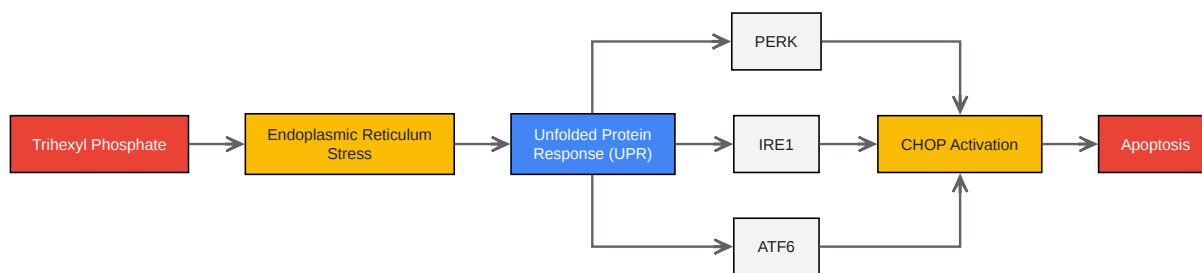
In a mouse model, oral administration of **trihexyl phosphate** led to observable liver damage. At a dose of 400 mg/kg, ballooning degeneration of hepatocytes was observed.^{[1][2][3][4]} A higher dose of 800 mg/kg resulted in acute liver injury, characterized by elevated levels of alanine aminotransferase (ALT), a key indicator of liver damage.^{[1][2][3][4]}

Molecular Mechanisms of Action

The hepatotoxicity of **trihexyl phosphate** is underpinned by a cascade of molecular events, primarily initiated by endoplasmic reticulum stress.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

Trihexyl phosphate exposure induces ER stress, which, when prolonged or severe, can activate apoptotic pathways.^[1] The unfolded protein response (UPR) is a key component of the ER stress response, involving three main sensor proteins: PERK, IRE1, and ATF6. While the UPR is initially a pro-survival mechanism, sustained ER stress can lead to the activation of pro-apoptotic factors such as CHOP (C/EBP homologous protein).



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